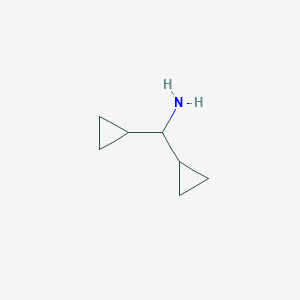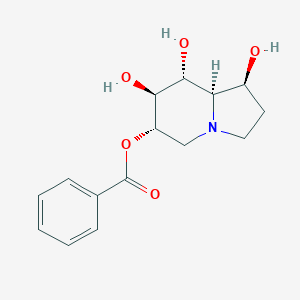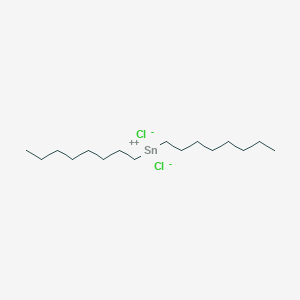
Dicyclopropylmethanamine
Vue d'ensemble
Description
PRL-8-53 (chlorhydrate), également connu sous le nom de chlorhydrate de benzoate de méthyle 3-(2-(benzyl(méthyl)amino)éthyl), est un composé nootropique synthétique. Il a été synthétisé pour la première fois dans les années 1970 par le Dr. Nikolaus Hansl, un chercheur de l'Université Creighton . PRL-8-53 a montré une capacité à améliorer la mémoire et les fonctions cognitives, ce qui en fait un sujet d'intérêt dans le domaine de l'amélioration cognitive .
Applications De Recherche Scientifique
PRL-8-53 (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying phenethylamine derivatives.
Industry: Its use in industry is limited, primarily due to its niche application in cognitive enhancement research.
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de PRL-8-53 (chlorhydrate) implique la réaction de l'acide 3-(2-(benzyl(méthyl)amino)éthyl)benzoïque avec le méthanol en présence d'acide chlorhydrique pour former le sel de chlorhydrate . Les conditions de réaction impliquent généralement le reflux des réactifs dans le méthanol pendant plusieurs heures, suivi de l'ajout d'acide chlorhydrique pour précipiter le sel de chlorhydrate.
Méthodes de production industrielle
Les méthodes de production industrielle de PRL-8-53 (chlorhydrate) ne sont pas bien documentées, probablement en raison de son utilisation commerciale limitée. L'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire, en garantissant un contrôle adéquat des conditions de réaction pour maintenir la pureté et le rendement du produit.
Analyse Des Réactions Chimiques
Types de réactions
PRL-8-53 (chlorhydrate) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que des études détaillées sur ses produits d'oxydation soient limitées.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Le groupe benzyle dans PRL-8-53 peut subir des réactions de substitution avec divers réactifs.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de PRL-8-53 (chlorhydrate) comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Les conditions de réaction varient en fonction de la transformation souhaitée, impliquant généralement des températures contrôlées et des solvants comme le méthanol ou l'éthanol.
Principaux produits formés
Les principaux produits formés à partir des réactions de PRL-8-53 (chlorhydrate) dépendent des conditions de réaction spécifiques. Par exemple, l'oxydation peut produire des dérivés d'acide carboxylique, tandis que la réduction peut produire des dérivés d'amine.
Applications de la recherche scientifique
PRL-8-53 (chlorhydrate) a plusieurs applications de recherche scientifique :
Industrie : Son utilisation dans l'industrie est limitée, principalement en raison de son application de niche dans la recherche sur l'amélioration cognitive.
Mécanisme d'action
Le mécanisme d'action exact de PRL-8-53 (chlorhydrate) reste inconnu. On pense qu'il améliore les fonctions cognitives par plusieurs voies :
Système cholinergique : PRL-8-53 peut augmenter l'activité de l'acétylcholine, un neurotransmetteur impliqué dans l'apprentissage et la mémoire.
Système dopaminergique : Le composé est censé potentialiser la dopamine, qui joue un rôle dans la motivation et la récompense.
Système sérotoninergique : PRL-8-53 peut inhiber partiellement la sérotonine, bien que les implications de cet effet ne soient pas entièrement comprises.
Mécanisme D'action
The exact mechanism of action of PRL-8-53 (hydrochloride) remains unknown. it is believed to enhance cognitive function through several pathways:
Cholinergic System: PRL-8-53 may increase the activity of acetylcholine, a neurotransmitter involved in learning and memory.
Dopaminergic System: The compound is thought to potentiate dopamine, which plays a role in motivation and reward.
Serotonergic System: PRL-8-53 may partially inhibit serotonin, although the implications of this effect are not fully understood.
Comparaison Avec Des Composés Similaires
PRL-8-53 (chlorhydrate) partage des similitudes avec d'autres composés nootropiques, tels que :
Phénylpiracetam : Les deux composés sont des dérivés de la phénéthylamine avec des propriétés d'amélioration cognitive.
Unicité
PRL-8-53 (chlorhydrate) est unique en raison de sa structure chimique spécifique et de son potentiel à améliorer la mémoire et les fonctions cognitives sans effets secondaires importants . Ses actions cholinergiques et dopaminergiques le distinguent des autres nootropiques, ce qui en fait un composé précieux pour la recherche cognitive.
Propriétés
IUPAC Name |
dicyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7(5-1-2-5)6-3-4-6/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGUATCKWWKTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158351 | |
| Record name | (Dicyclopropylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13375-29-6 | |
| Record name | α-Cyclopropylcyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13375-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Dicyclopropylmethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013375296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Dicyclopropylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dicyclopropylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (DICYCLOPROPYLMETHYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3ZXK5V7GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















